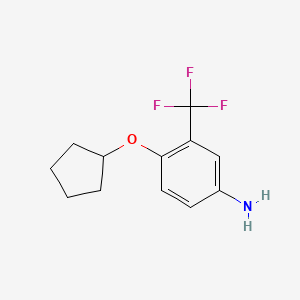

4-(Cyclopentyloxy)-3-(trifluoromethyl)aniline

Beschreibung

Significance of Aniline (B41778) Derivatives in Chemical Biology and Organic Synthesis

Aniline, the simplest aromatic amine, and its derivatives are fundamental building blocks in organic synthesis. chemicalbook.com Their utility stems from the reactivity of the amino group and the aromatic ring, which allows for a wide array of chemical transformations. In chemical biology and medicinal chemistry, the aniline scaffold is a privileged structure, appearing in numerous approved drugs and biologically active compounds. scientificupdate.comorgsyn.org Aniline derivatives serve as crucial intermediates in the synthesis of pharmaceuticals, dyes, herbicides, and polymers. chemicalbook.com The susceptibility of the aniline ring to electrophilic substitution reactions makes it an ideal starting point for constructing complex molecular architectures designed to interact with biological targets. chemicalbook.com Researchers frequently utilize aniline-containing molecules to explore structure-activity relationships (SAR) and to develop new therapeutic agents for a variety of conditions, including heart failure and cancer. scientificupdate.comorgsyn.org

Role of Trifluoromethyl and Cyclopentyloxy Moieties in Molecular Design and Bioactivity Enhancement

The specific properties of a substituted aniline are largely dictated by the nature of its functional groups. In 4-(Cyclopentyloxy)-3-(trifluoromethyl)aniline, the trifluoromethyl and cyclopentyloxy groups impart distinct and valuable characteristics.

The trifluoromethyl (-CF3) group is one of the most important functional groups in modern medicinal chemistry due to its unique electronic properties and steric profile. mdpi.com Its high electronegativity and the strength of the carbon-fluorine bond confer significant metabolic stability to parent molecules, protecting them from oxidative degradation in biological systems. mdpi.com Furthermore, the -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and improve its pharmacokinetic profile. mdpi.com It is often employed as a bioisostere for a methyl or chloro group to fine-tune a compound's size, polarity, and binding interactions with target proteins, often leading to increased potency and selectivity. mdpi.com

Overview of this compound in Contemporary Chemical Research

While extensive research has been published on analogous compounds, this compound is a highly specialized chemical intermediate that is not broadly detailed in peer-reviewed literature. Its structure suggests it is designed as a bespoke building block for the synthesis of more complex target molecules in discovery research, particularly within the pharmaceutical and agrochemical sectors.

The applications of its close structural relatives provide insight into its potential uses. For instance, compounds like 4-Methoxy-3-(trifluoromethyl)aniline (B1361164) are used as intermediates in the synthesis of effective pesticides. nih.govossila.com Similarly, other 3-(trifluoromethyl)aniline (B124266) derivatives are precursors to a wide range of biologically active agents, including non-steroidal anti-androgen drugs and materials for optical waveguides. chemicalbook.com Therefore, this compound is best understood as a sophisticated reagent, combining the established benefits of the trifluoromethyl group with the specific steric and lipophilic properties of the cyclopentyloxy moiety to enable the synthesis of novel, high-value compounds.

Below are the key physicochemical properties of this compound.

| Property | Value |

|---|---|

| Molecular Formula | C12H14F3NO |

| Molecular Weight | 245.24 g/mol |

| Appearance | Not widely reported; likely a liquid or low-melting solid |

| Class | Fluorinated Aniline Derivative |

| Primary Use | Specialized intermediate in organic synthesis |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-cyclopentyloxy-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO/c13-12(14,15)10-7-8(16)5-6-11(10)17-9-3-1-2-4-9/h5-7,9H,1-4,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPVRVNYFNEEFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=C(C=C(C=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization and Chemical Transformations of 4 Cyclopentyloxy 3 Trifluoromethyl Aniline

Formation of Amides and Carboxanilides

The amino group of 4-(cyclopentyloxy)-3-(trifluoromethyl)aniline is readily acylated to form stable amide and carboxanilide derivatives. This transformation is fundamental in medicinal chemistry for creating diverse compound libraries and modifying molecular properties. The reaction typically involves the coupling of the aniline (B41778) with a carboxylic acid or its activated derivative.

Common methods for this N-acylation include:

Reaction with Acyl Chlorides or Anhydrides: This is a direct and often high-yielding method. The aniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride or anhydride (B1165640). The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), and often includes a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acidic byproduct (HCl or a carboxylic acid).

Carbodiimide-Mediated Coupling: When reacting directly with a carboxylic acid, a coupling agent is required to activate the acid. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used. These reagents form a highly reactive O-acylisourea intermediate, which is then readily displaced by the aniline to form the amide bond. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be included to improve yields and suppress side reactions. researchgate.net

A study involving the related compound 4-methoxy-3-(trifluoromethyl)aniline (B1361164) demonstrated its use in forming a carboxamide, highlighting the feasibility of this reaction for this class of substituted anilines. rrpharmacology.ru

| Reactant 1 | Reactant 2 (Acylating Agent) | Coupling Agent/Base | Typical Solvent | Product |

| This compound | Acetyl Chloride | Triethylamine | Dichloromethane | N-(4-(Cyclopentyloxy)-3-(trifluoromethyl)phenyl)acetamide |

| This compound | Benzoic Acid | EDC/HOBt | Dimethylformamide | N-(4-(Cyclopentyloxy)-3-(trifluoromethyl)phenyl)benzamide |

| This compound | Cyclopropanecarbonyl chloride | Pyridine | Tetrahydrofuran | N-(4-(Cyclopentyloxy)-3-(trifluoromethyl)phenyl)cyclopropanecarboxamide |

Synthesis of Substituted Bicyclic Heterocycles (e.g., Quinolines, Benzotriazoles, Benzimidazoles)

The aniline moiety is a classic precursor for the synthesis of fused bicyclic heterocyclic systems, which are prevalent scaffolds in pharmaceuticals.

Quinolines: The synthesis of quinoline (B57606) and 4-hydroxyquinoline (B1666331) (quinolone) rings from anilines can be achieved through several classic named reactions.

Gould-Jacobs Reaction: This method involves the initial reaction of this compound with a malonic acid derivative, such as diethyl ethoxymethylenemalonate (DEEM). wikipedia.orgablelab.eu The resulting intermediate undergoes a thermally induced cyclization, followed by hydrolysis and decarboxylation, to yield a substituted 4-hydroxyquinoline. researchgate.net High temperatures, often achieved using high-boiling solvents like diphenyl ether or through microwave irradiation, are necessary for the cyclization step. researchgate.net

Conrad-Limpach Synthesis: This reaction condenses the aniline with a β-ketoester (e.g., ethyl acetoacetate). wikipedia.orgsynarchive.com The reaction conditions, particularly temperature, determine the final product. At lower temperatures, addition to the keto group leads to an enamine, which upon heating to high temperatures (around 250 °C) in an inert solvent like mineral oil, cyclizes to form a 4-hydroxyquinoline derivative. jptcp.comnih.gov

Benzotriazoles: The transformation of an aromatic primary amine into a benzotriazole (B28993) is a standard synthetic procedure. gsconlinepress.comukaazpublications.com The process begins with the diazotization of the amino group on this compound. This is achieved by treating the aniline with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). The resulting diazonium salt is unstable and undergoes spontaneous intramolecular cyclization, where the diazonium group is attacked by the electron-rich benzene (B151609) ring, to form the stable benzotriazole ring system. researchgate.net

Benzimidazoles: Direct synthesis of benzimidazoles from anilines is not a single-step process. The standard route to benzimidazoles requires an ortho-phenylenediamine (a 1,2-diaminobenzene derivative). researchgate.netmdpi.com Therefore, this compound must first be converted into the corresponding diamine. A plausible synthetic route would involve:

Nitration: Introduction of a nitro group onto the benzene ring, ortho to the amine.

Reduction: Subsequent reduction of the newly introduced nitro group to a second amino group, yielding the required ortho-phenylenediamine intermediate. This intermediate can then be condensed with a carboxylic acid, aldehyde, or other one-carbon unit source to form the benzimidazole (B57391) ring. nih.govgoogle.com

| Target Heterocycle | Key Reagents | Typical Conditions |

| 6-(Cyclopentyloxy)-7-(trifluoromethyl)quinolin-4-ol | Diethyl ethoxymethylenemalonate | High temperature (e.g., 250 °C) in diphenyl ether |

| 6-(Cyclopentyloxy)-2-methyl-7-(trifluoromethyl)quinolin-4-ol | Ethyl acetoacetate | High temperature (e.g., 250 °C) in mineral oil |

| 5-(Cyclopentyloxy)-6-(trifluoromethyl)-1H-benzotriazole | NaNO₂, HCl | 0–5 °C in aqueous solution |

| 5-(Cyclopentyloxy)-6-(trifluoromethyl)-1H-benzimidazole | 1. Nitration (e.g., HNO₃/H₂SO₄)2. Reduction (e.g., H₂/Pd-C)3. Condensation (e.g., Formic Acid) | Multi-step synthesis |

Conjugation Chemistry (e.g., Nucleoside Hybrid Synthesis)

Plausible strategies for conjugation include:

Amide Bond Formation: A modified nucleoside bearing a carboxylic acid functional group can be coupled to the aniline using standard peptide coupling chemistry (e.g., EDC, HOBt), as described in Section 3.1.

Urea (B33335) or Thiourea (B124793) Linkage: The aniline can be converted into a more reactive isocyanate or isothiocyanate intermediate. This is achieved by reaction with phosgene (B1210022) (or a phosgene equivalent like triphosgene) or thiophosgene, respectively. The resulting electrophilic intermediate can then react with an amino group on a modified nucleoside to form a stable urea or thiourea linkage.

These approaches allow for the synthesis of complex molecular hybrids, where the distinct properties of the aniline derivative and the nucleoside are combined in a single molecule.

N-Alkylation and N-Acylation Reactions

Direct modification of the nitrogen atom through alkylation and acylation represents the most common class of transformations for this compound.

N-Acylation: As discussed in Section 3.1, N-acylation is the reaction of the aniline with an acylating agent to form an amide. This reaction is generally straightforward and high-yielding, utilizing reagents such as acyl chlorides or acid anhydrides in the presence of a base. nih.gov This transformation is often used to protect the amino group or to introduce specific structural motifs.

N-Alkylation: The introduction of alkyl groups onto the aniline nitrogen can be accomplished through several methods.

Reaction with Alkyl Halides: Direct alkylation with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) can be performed, typically in the presence of a base (e.g., potassium carbonate, sodium hydride) to neutralize the hydrohalic acid byproduct. This reaction can lead to a mixture of mono- and di-alkylated products, and reaction conditions must be controlled to achieve selectivity.

Reductive Amination: A more controlled method for mono-alkylation involves the reaction of the aniline with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

Visible-Light-Induced N-Alkylation: Modern methods have been developed for N-alkylation that proceed under mild, visible-light-induced conditions, often avoiding the need for strong bases or metal catalysts. nih.gov

| Reaction Type | Reagents | Base/Catalyst | Product Type |

| N-Acylation | Acyl Chloride | Pyridine or Triethylamine | N-Acylated Aniline (Amide) |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | K₂CO₃ or NaH | N-Alkylated Aniline |

| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Acetic Acid (catalyst) | N-Alkylated Aniline |

In-Depth Computational and Spectroscopic Analysis of this compound Remains Elusive

A thorough review of available scientific literature reveals a significant gap in the specific computational and spectroscopic characterization of the chemical compound This compound . While extensive research exists for structurally related aniline derivatives, such as 4-nitro-3-(trifluoromethyl)aniline (B27955) and various halosubstituted anilines, detailed theoretical and experimental data for the title compound are not present in the public domain.

Computational chemistry and spectroscopic analysis are pivotal in modern chemical research for elucidating molecular structure, electronic properties, and vibrational behavior. Methodologies such as Density Functional Theory (DFT), analysis of Frontier Molecular Orbitals (HOMO-LUMO), Natural Bonding Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Fourier Transform Infrared (FT-IR) spectroscopy are standard tools for these investigations.

For many substituted anilines, these techniques have provided profound insights. For instance, studies on similar compounds have successfully used DFT to predict stable molecular geometries and vibrational frequencies. researchgate.netnih.gov HOMO-LUMO analysis has been instrumental in understanding the electronic transition properties and charge transfer characteristics within these molecules, while NBO analysis has shed light on intramolecular interactions and molecular stability. nih.gov Furthermore, MEP surfaces have been mapped to identify reactive sites for electrophilic and nucleophilic attacks, and FT-IR spectroscopy, supported by theoretical calculations, has enabled the precise assignment of vibrational modes. nih.govresearchgate.net

However, the application of these powerful analytical and computational methods to This compound has not been documented in published research. Consequently, specific data pertaining to its quantum chemical calculations, frontier orbital energies, intramolecular bonding interactions, electrostatic potential, and vibrational modes are unavailable. The creation of detailed data tables and in-depth research findings as requested is therefore not possible.

Further research, involving either dedicated laboratory synthesis and analysis or focused computational studies, would be required to generate the specific scientific data needed to construct a detailed article on the computational and spectroscopic properties of This compound .

Computational Chemistry and Spectroscopic Characterization Studies

Vibrational Spectroscopy Investigations

Fourier Transform Raman (FT-Raman) Spectroscopy

No experimental or theoretical FT-Raman spectra for 4-(Cyclopentyloxy)-3-(trifluoromethyl)aniline have been published. While studies on similar aniline (B41778) derivatives exist, providing a general understanding of the vibrational modes to be expected, a specific analysis of the Raman shifts and intensities for the title compound is not possible without dedicated research. Such an analysis would typically involve identifying the characteristic vibrations of the aniline backbone, the trifluoromethyl group, and the cyclopentyloxy substituent.

Complete Vibrational Assignment and Analysis

A complete vibrational assignment, which correlates observed spectral bands from both FT-IR and FT-Raman spectroscopy with specific molecular motions, relies on either experimental data, theoretical calculations (such as Density Functional Theory - DFT), or a combination of both. In the absence of any recorded spectra or computational studies for this compound, a detailed and reliable vibrational assignment cannot be performed.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for elucidating the precise structure of a molecule by providing information about the chemical environment of its atoms. Specific ¹H NMR and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for this compound are not available in the reviewed literature. This information would be essential to confirm the connectivity and spatial arrangement of the atoms within the molecule.

Computational Prediction of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule and are often used in medicinal chemistry and drug discovery to predict the behavior of a compound.

The Topological Polar Surface Area (TPSA) is a key descriptor for predicting the drug transport properties of a molecule. While the TPSA can be calculated for any known chemical structure, no published studies have reported a calculated TPSA value specifically for this compound.

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter for assessing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. There are no experimentally determined or computationally estimated LogP values specifically for this compound in the available literature.

The number of rotatable bonds in a molecule is an indicator of its conformational flexibility, which can influence its binding to biological targets. An analysis of the rotatable bonds in this compound has not been reported in any scientific publications found.

Hydrogen Bonding Characteristics

The hydrogen bonding capabilities of this compound are influenced by the presence of the amine (NH2) group, the trifluoromethyl (CF3) group, and the cyclopentyloxy group. While direct crystallographic or detailed spectroscopic studies on this specific molecule are not extensively available in the public domain, its hydrogen bonding behavior can be inferred from studies on analogous compounds, such as 4-Methoxy-3-(trifluoromethyl)aniline (B1361164) and other aniline derivatives.

The primary hydrogen bond donor in the molecule is the amino group, which can participate in intermolecular hydrogen bonds with suitable acceptor atoms. The fluorine atoms of the trifluoromethyl group and the oxygen atom of the cyclopentyloxy group can act as hydrogen bond acceptors.

In related trifluoromethylated aniline structures, several types of intermolecular hydrogen bonds have been observed, which are likely to be present in the crystal lattice of this compound as well. These include N-H···F, N-H···N, and C-H···F interactions. nih.gov

Studies on similar molecules have shown that the crystal structure is often stabilized by a network of these intermolecular hydrogen bonds. For instance, in 4-Methoxy-3-(trifluoromethyl)aniline, the crystal structure is stabilized by N—H⋯F, N—H⋯N, and C—H⋯F hydrogen-bonding interactions. nih.gov It is plausible that this compound would exhibit a similar propensity for forming such interactions, contributing to the stability of its solid state.

The trifluoromethyl group is known to engage in hydrogen bonding, with the fluorine atoms acting as weak hydrogen bond acceptors. nih.gov The acidity of the N-H protons is increased by the electron-withdrawing nature of the adjacent trifluoromethyl group, which can enhance the strength of the hydrogen bonds they form. ucla.edu

The following table summarizes the typical hydrogen bond geometries observed in a closely related compound, 4-Methoxy-3-(trifluoromethyl)aniline, which can be considered representative for this compound.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N—H···F | 0.86 | 2.44 | 3.242 | 155 |

| N—H···N | 0.86 | 2.47 | 3.245 | 150 |

| C—H···F | 0.96 | 2.52 | 3.292 | 138 |

Biological Activity and Mechanistic Insights in Vitro Studies

Applications as Building Blocks in Biologically Active Compound Development

The strategic incorporation of fluorine atoms and the trifluoromethyl (CF3) group into organic molecules is a well-established method for enhancing key pharmacokinetic properties such as metabolic stability and bioavailability. researchgate.netresearchgate.net The 4-(cyclopentyloxy)-3-(trifluoromethyl)aniline structure, in particular, provides a versatile foundation for developing novel bioactive compounds. researchgate.net Its utility as a synthetic intermediate is highlighted in the creation of more complex molecules, including salicylanilide-based peptidomimetics and various heterocyclic compounds. mdpi.comnih.govdntb.gov.ua The presence of the trifluoromethyl group is often associated with improved pharmacological activity in the resulting derivatives. researchgate.net Researchers leverage multicomponent reactions to efficiently generate libraries of these compounds for biological screening, underscoring the importance of this aniline (B41778) derivative in drug discovery pipelines. researchgate.netnih.govdntb.gov.ua

Antimicrobial Activity of Derivatives in In Vitro Models

Derivatives synthesized from this compound have demonstrated notable in vitro activity against a panel of clinically significant Gram-positive bacteria. Studies have shown that certain salicylanilide (B1680751) derivatives incorporating the 4-(trifluoromethyl)aniline (B29031) moiety exhibit potent antibacterial effects. mdpi.com For instance, some of these compounds have shown high antistaphylococcal activity, including against methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) in the low micromolar range. mdpi.comnih.gov

Activity has also been observed against Enterococcus faecalis, including vancomycin-resistant strains (VRE). mdpi.comnih.gov The bactericidal, rather than bacteriostatic, effect of some of these derivatives has been confirmed through time-kill assays, indicating their potential to eradicate bacterial populations. nih.govnih.gov The specific chemical substitutions on the core structure play a critical role in the potency and spectrum of this antibacterial activity. mdpi.comnih.gov

| Derivative Type | Staphylococcus aureus | MRSA | Enterococcus faecalis | VRE | Reference |

|---|---|---|---|---|---|

| Salicylanilide Diamide (3f) | Data not specified | 0.070 - 8.95 | 4.66 - 35.8 | Data not specified | mdpi.com |

| Salicylanilide Diamide (3e) | Data not specified | 0.070 - 8.95 | 4.66 - 35.8 | Data not specified | mdpi.com |

| N-(trifluoromethyl)phenyl pyrazole (B372694) (13) | Data not specified | 3.12 µg/mL | Data not specified | Data not specified | nih.gov |

| 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide (1f) | Data not specified | Bactericidal at 2x MIC | Data not specified | Data not specified | nih.gov |

The antimycobacterial potential of compounds derived from this aniline building block has also been investigated. In vitro assays against Mycobacterium tuberculosis and Mycobacterium smegmatis have shown that specific salicylanilide derivatives possess inhibitory activity. mdpi.com For example, compounds designated as 3e and 3f demonstrated MIC values of 18.7 µM and 35.8 µM against M. tuberculosis and M. smegmatis, respectively. mdpi.com This suggests that the this compound scaffold can be a valuable starting point for the development of new antitubercular agents. researchgate.net

| Derivative Type | Mycobacterium tuberculosis | Mycobacterium smegmatis | Reference |

|---|---|---|---|

| Salicylanilide Diamide (3f) | 18.7 | 35.8 | mdpi.com |

| Salicylanilide Diamide (3e) | 18.7 | 35.8 | mdpi.com |

Antiviral Activity of Derivatives in In Vitro Systems (e.g., against PV-1, CoxB-3 virus)

While extensive research on the antiviral properties of this compound derivatives is still developing, the broader class of trifluoromethyl-containing heterocyclic compounds has shown promise in antiviral research. nih.gov For instance, derivatives of 5-trifluoromethyl-4-arylhydrazinylidenepyrazol-3-one nucleosides have been reported to possess antiviral activity. nih.gov The search for broad-spectrum antiviral agents remains a critical area of research, and the unique electronic properties of the trifluoromethyl group may contribute to the inhibition of viral replication processes. mdpi.comnih.gov However, specific in vitro data for derivatives of this compound against poliovirus (PV-1) or coxsackievirus B3 (CoxB-3) is not extensively detailed in the currently available literature. Further screening of compound libraries derived from this scaffold against a wide range of viruses is warranted.

Anticancer Activity of Derivatives in Cellular Models

A significant body of in vitro research has focused on the cytotoxic effects of this compound derivatives against various human cancer cell lines. Salicylanilide-based compounds have been assessed for their cytotoxicity against the human monocytic leukemia cell line (THP-1), with IC50 values (the concentration required to inhibit 50% of cell growth) observed in the low micromolar range. mdpi.com

Furthermore, other novel derivatives have been tested against a panel of cancer cells including chronic myelogenous leukemia (K562), colon carcinoma (HCT-116), hepatocellular carcinoma (HepG2), and lung adenocarcinoma (A549). researchgate.netresearchgate.net The results indicate that the antiproliferative activity is highly dependent on the specific chemical structure of the derivative. For some compounds, potent cytotoxic effects have been recorded, suggesting their potential as leads for the development of new anticancer agents. researchgate.netresearchgate.net

| Derivative Type | K562 | HCT-116 | THP-1 | HepG2 | A549 | Reference |

|---|---|---|---|---|---|---|

| Salicylanilide Diamides | Data not specified | Data not specified | 1.4 to >10 | Data not specified | Data not specified | mdpi.com |

| dU-nor-CDC | 42.9 | Data not specified | Data not specified | Data not specified | Data not specified | researchgate.net |

| dU-UDC | ~16.5 | ~22.0 | Data not specified | Data not specified | Data not specified | researchgate.net |

| Benzimidazole (B57391) derivative (se-182) | Data not specified | Data not specified | Data not specified | 15.58 | 15.80 |

Molecular Mechanisms of Action in Cellular Systems

The molecular mechanisms through which this compound and related compounds exert their effects on cellular systems are multifaceted, involving the modulation of key enzymes and signaling pathways that are critical for cell function and survival.

Enzyme Inhibition, Cell Cycle Regulation, and Apoptosis Induction:

Research into compounds with similar structural motifs, such as trifluoromethylated anilines, has revealed potent inhibitory effects on various enzymes. For instance, certain aniline derivatives have demonstrated the ability to inhibit key enzymes involved in cellular processes. nih.gov This inhibition can lead to the disruption of normal cell functions.

The regulation of the cell cycle is a crucial process that governs cell proliferation. Some compounds can arrest the cell cycle at specific phases, preventing uncontrolled cell division. mdpi.com For example, studies on other small molecules have shown cell cycle arrest at the S phase in fungal cells. mdpi.com This interruption of the cell cycle can be a precursor to apoptosis, or programmed cell death.

Apoptosis is a vital process for removing damaged or unwanted cells. The induction of apoptosis is a key mechanism for many therapeutic agents. While direct studies on this compound are limited, related compounds have been shown to induce apoptosis in cancer cell lines. nih.govnih.gov This process is often characterized by chromatin condensation and the formation of apoptotic bodies. nih.gov The induction of apoptosis can occur through pathways that are independent of the generation of reactive oxygen species. nih.gov

DNA Topoisomerase I Inhibition:

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. nih.govjmb.or.kr Topoisomerase I (Top1) creates transient single-strand breaks in the DNA to relieve torsional stress. nih.gov The inhibition of Top1 is a validated strategy in cancer therapy. Inhibitors can stabilize the covalent complex between Top1 and DNA, leading to DNA damage and cell death. nih.govnih.gov While direct evidence for this compound is not available, the broader class of small molecules is known to include Top1 inhibitors. jmb.or.krresearchgate.net

AMPK Phosphorylation:

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. nih.gov Its activation, through phosphorylation, plays a role in various cellular processes, including metabolism and cell invasion. nih.govnih.gov The activation of AMPK can impede the early steps of cell invasion by inhibiting extracellular matrix degradation. nih.gov Although specific data on this compound is lacking, the modulation of AMPK activity by small molecules is an active area of research. nih.gov

Modulation of Activator Protein 1 (AP-1) Pathway by Related Structures

The Activator Protein 1 (AP-1) is a transcription factor that plays a critical role in a wide array of cellular processes, including proliferation, apoptosis, and inflammation. nih.gov

The inhibition of the AP-1 signaling pathway has been identified as a promising therapeutic strategy for various diseases. nih.gov Studies on aspirin (B1665792) and related salicylates have demonstrated their ability to inhibit the activation of AP-1. nih.gov This inhibition can occur independently of prostaglandin (B15479496) synthesis and the Erk1/Erk2 signaling pathways. nih.gov The mechanism may involve alterations in intracellular ion concentrations. nih.gov

Given the crucial role of AP-1 in mediating inflammatory responses, its inhibition has significant implications for inflammatory research. nih.gov AP-1 activation is a key step in the progression of inflammatory conditions such as arthritis. nih.gov By inhibiting AP-1, it may be possible to reduce the production of inflammatory cytokines and chemokines, thereby mitigating the inflammatory process. nih.gov

Agonist Activity towards Sphingosine-1-Phosphate Receptor 1 (S1P1)

Sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor that is essential for regulating the trafficking of lymphocytes from lymphoid organs. nih.gov

Agonists of the S1P1 receptor, such as the phosphorylated form of fingolimod (B1672674) (FTY720-P), can induce the internalization and degradation of the receptor, leading to the sequestration of lymphocytes in lymph nodes. nih.govresearchgate.net This mechanism is therapeutically exploited in the treatment of autoimmune diseases like multiple sclerosis. nih.govnih.gov The development of selective S1P1 agonists is an active area of drug discovery, with the aim of minimizing side effects associated with non-selective receptor activation. nih.govresearchgate.net While direct data on this compound is not available, its structural features are of interest in the context of designing novel S1P1 modulators.

Structure Activity Relationship Sar Studies

Impact of the Trifluoromethyl Group on Electronic Properties and Biological Potency

The trifluoromethyl (-CF₃) group is a powerful modulator of molecular properties in drug design, largely owing to its distinct electronic and steric characteristics. mdpi.com Its presence on an aromatic ring, as seen in 4-(cyclopentyloxy)-3-(trifluoromethyl)aniline, imparts significant changes that can translate into enhanced biological potency.

The -CF₃ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. mdpi.comresearchgate.net This property significantly alters the electron distribution within the aniline (B41778) ring, which can influence the molecule's interaction with biological targets. For instance, the electron-withdrawing nature of the trifluoromethyl group can affect the pKa of the aniline's amino group, influencing its ionization state at physiological pH and its ability to form hydrogen bonds or ionic interactions with a receptor. journaleras.com

Another key advantage of incorporating a trifluoromethyl group is its effect on metabolic stability. The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. mdpi.com When placed at a metabolically vulnerable position on a molecule, it can block these pathways, thereby increasing the compound's half-life and bioavailability. The steric bulk of the trifluoromethyl group, while considered compact, is larger than a methyl group and can also play a role in orienting the molecule within a binding pocket to achieve optimal interactions. mdpi.com

Influence of the Cyclopentyloxy and Related Ether Substituents

The ether linkage, and specifically a bulky alicyclic ether like the cyclopentyloxy group, plays a crucial role in defining the SAR of aniline derivatives. The introduction of such groups can significantly impact a compound's conformational flexibility, solubility, and binding interactions.

In general, ether groups are relatively stable and can act as hydrogen bond acceptors. The presence of a large, lipophilic substituent like a cyclopentyloxy group can enhance the binding affinity of a molecule by making favorable van der Waals or hydrophobic interactions with a nonpolar region of the target protein. This is particularly relevant when the binding pocket has a corresponding hydrophobic cavity that can accommodate the bulky group.

However, the size and conformation of the ether substituent are critical. Studies on quinazoline (B50416) derivatives with bulky ether substitutions on the aniline moiety have shown that these groups can sometimes lead to steric hindrance, which may decrease binding affinity for certain targets. mdpi.com Therefore, the optimal size and shape of the ether group are highly dependent on the specific topology of the target's binding site.

The cyclopentyloxy group, being a cyclic ether, has a more rigid conformation compared to a linear alkyl ether of similar size. This reduced conformational flexibility can be advantageous in drug design, as it can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target. This pre-organization can lead to a higher binding affinity.

The influence of different ether substituents on the biological activity of a hypothetical series of aniline derivatives is illustrated in the table below.

| Compound | R Group (at para-position) | Relative Potency |

| 1 | -OCH₃ (Methoxy) | 1.0 |

| 2 | -OCH₂CH₃ (Ethoxy) | 1.5 |

| 3 | -OCH(CH₃)₂ (Isopropoxy) | 2.8 |

| 4 | -O-cyclopentyl (Cyclopentyloxy) | 4.2 |

| 5 | -O-cyclohexyl (Cyclohexyloxy) | 3.5 |

This table is illustrative and based on general principles of SAR. The relative potency values are hypothetical.

Effects of Substituent Position and Nature on Biological Activity

In the case of this compound, the trifluoromethyl group is in the meta position relative to the amino group, while the cyclopentyloxy group is in the para position. This specific arrangement is likely crucial for its activity. Studies on other aniline derivatives have demonstrated that meta-substitution with an electron-withdrawing group like trifluoromethyl can be particularly advantageous. For example, in a series of EGFR kinase inhibitors based on a 4-anilino-quinazoline scaffold, meta-substitution of the aniline ring with a trifluoromethyl group resulted in the highest antiproliferative activity. mdpi.com In contrast, moving the substituent to the para position or adding a second substituent led to decreased activity. mdpi.com

The position of a substituent also influences the lipophilicity of the molecule. A study on 1,2,3-triazole derivatives of aniline showed that the lipophilicity of para-substituted compounds differed significantly from those with ortho or meta substitutions. nih.gov This is attributed to the greater rigidity and reduced potential for intramolecular interactions in the para-isomers. nih.gov

The nature of the substituent is equally important. Hydrophobic substituents on the phenyl ring of aniline derivatives have been shown to increase activity in certain contexts, such as in pyrazole (B372694) derivatives with antibacterial properties. nih.gov However, the introduction of a protic substituent, like a carboxylic acid, can eliminate activity. nih.gov The following table summarizes the effect of substituent position on the activity of a hypothetical series of trifluoromethylanilines.

| Compound | Trifluoromethyl Position | Ether Position | Relative Activity |

| A | meta | para | 100% |

| B | para | meta | 60% |

| C | ortho | para | 25% |

| D | meta | meta | 45% |

| E | para | para | 15% |

This table is illustrative and based on general principles of SAR. The relative activity values are hypothetical.

Correlation of Molecular Features with Biological Activity Profiles

For aniline derivatives, key molecular features that are often correlated with biological activity include:

Electronic properties of substituents: The electron-donating or electron-withdrawing nature of substituents can influence the reactivity of the aniline ring and the pKa of the amino group, which in turn affects target binding. journaleras.com

Steric factors: The size and shape of substituents determine the molecule's ability to fit into the binding pocket of a target protein. Bulky groups can either enhance binding through favorable interactions or cause steric hindrance. mdpi.com

Hydrogen bonding capacity: The amino group of aniline can act as a hydrogen bond donor, and the oxygen of the ether can act as a hydrogen bond acceptor. The ability to form these bonds is often crucial for target recognition and binding.

Computational methods can be employed to quantify the relationship between these molecular features and biological activity. nih.gov By analyzing a series of compounds with varying substituents, it is possible to develop quantitative structure-activity relationship (QSAR) models that can predict the activity of novel analogs. These models often use descriptors that represent the electronic, steric, and hydrophobic properties of the molecules.

In general, an increase in molecular complexity, as measured by the number of structural features, often correlates with higher biological activity, as more complex molecules can make more specific interactions with their targets. nih.gov However, this is a general trend, and the optimal level of complexity is target-dependent. The combination of a strong electron-withdrawing group like trifluoromethyl and a bulky, lipophilic ether like cyclopentyloxy on an aniline scaffold creates a molecule with a distinct set of properties that are likely tailored for a specific biological target.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Purity Assessment and Isolation (e.g., TLC, GC-MS, HPLC, LC-MS, UPLC)

Chromatographic methods are fundamental to the analysis of "4-(Cyclopentyloxy)-3-(trifluoromethyl)aniline," enabling the separation of the compound from impurities, starting materials, and byproducts. The choice of technique depends on the specific analytical goal, such as rapid purity assessment, high-resolution separation, or structural elucidation of trace impurities.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique frequently used to monitor the progress of chemical reactions and for preliminary purity checks. ijprajournal.com A small amount of the sample is spotted on a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a sealed chamber with a suitable mobile phase. The separation is based on the differential partitioning of the components between the stationary and mobile phases. For aniline (B41778) derivatives, a common mobile phase system might consist of a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate. rsc.org Visualization of the separated spots is typically achieved under ultraviolet (UV) light, often at 254 nm, especially for compounds with aromatic rings that absorb UV radiation. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for the analysis of volatile and thermally stable compounds. ijprajournal.com In this technique, the sample is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, allowing for the identification of the compound and its impurities. ijprajournal.com For "this compound," GC-MS can be used to assess purity and identify any volatile impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): HPLC and its advanced version, UPLC, are the most widely used techniques for the purity assessment and quantification of pharmaceutical compounds and research chemicals. nih.gov These methods offer high resolution, sensitivity, and precision. nih.gov The separation is performed in a column packed with a stationary phase (commonly C18-modified silica) using a liquid mobile phase under high pressure. A UV detector is typically used for detection, as the aniline derivative is expected to have strong UV absorbance. ijprajournal.com UPLC systems use smaller particle sizes in the column, allowing for faster analysis and better resolution compared to conventional HPLC. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS couples the separation capabilities of HPLC or UPLC with the high sensitivity and specificity of mass spectrometry. nih.govresearchgate.net This technique is invaluable for identifying unknown impurities and degradation products, even at trace levels. researchgate.netresearchgate.net After separation by LC, the eluent is introduced into the mass spectrometer. Techniques like electrospray ionization (ESI) are commonly used to generate ions from the analytes, which are then analyzed to determine their mass-to-charge ratio. researchgate.netresearchgate.net This provides molecular weight information that is crucial for structural elucidation. researchgate.net

Table 1: Overview of Chromatographic Techniques for this compound Analysis

| Technique | Principle | Application | Advantages |

| TLC | Differential partitioning between a planar stationary phase and a liquid mobile phase. ijprajournal.com | Reaction monitoring, rapid purity checks. | Simple, fast, low cost. ijprajournal.com |

| GC-MS | Separation of volatile compounds in a column followed by mass analysis. ijprajournal.com | Purity assessment, identification of volatile impurities. | High sensitivity, provides structural information. |

| HPLC/UPLC | High-pressure separation in a packed column with a liquid mobile phase. nih.gov | Purity determination, quantification. | High resolution, precision, and sensitivity. nih.gov |

| LC-MS | Separation by liquid chromatography followed by mass analysis. researchgate.net | Impurity identification, structural elucidation. researchgate.net | High specificity and sensitivity, provides molecular weight data. nih.govresearchgate.net |

Spectrophotometric Methods for Identification and Quantification (e.g., UV-Vis, Electron Spectrophotometry)

Spectrophotometric methods, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, are routinely used for the qualitative and quantitative analysis of aromatic compounds like "this compound."

UV-Vis Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. mu-varna.bg Aromatic compounds and molecules with conjugated systems absorb UV light at specific wavelengths, which corresponds to the energy required to promote electrons to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's electronic structure. mu-varna.bg

For "this compound," the UV-Vis spectrum would be recorded by dissolving a sample in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile) and measuring its absorbance. The wavelength of maximum absorption (λmax) is a key characteristic used for identification. mu-varna.bg According to Beer-Lambert's law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution. This relationship forms the basis for the quantitative analysis of the compound, allowing for the determination of its concentration in a sample. researchgate.net

Table 2: Application of UV-Vis Spectroscopy

| Parameter | Description | Utility for this compound |

| Qualitative Analysis | Identification based on the absorption spectrum and λmax. mu-varna.bg | Confirmation of the aromatic aniline structure. |

| Quantitative Analysis | Concentration measurement based on the Beer-Lambert law. researchgate.net | Determination of compound concentration in solutions. |

General Methods for Isolation and Purification from Complex Research Matrices

Following its synthesis, "this compound" must be isolated from the reaction mixture, which may contain unreacted starting materials, reagents, and byproducts.

Extraction: A common first step in the work-up procedure is liquid-liquid extraction. The reaction mixture is typically dissolved in an organic solvent that is immiscible with water. This solution is then washed with water or an aqueous solution (e.g., dilute acid or base) to remove water-soluble impurities. For an aniline derivative, washing with a dilute acidic solution would protonate the amine group, making it water-soluble and allowing for its separation from non-basic impurities. Subsequent neutralization of the aqueous layer and re-extraction into an organic solvent would recover the purified aniline.

Column Chromatography: For a higher degree of purification, column chromatography is the most widely used method in a research setting. rsc.orgnih.gov This technique is a scaled-up version of TLC, where the stationary phase (typically silica gel) is packed into a glass column. The crude product is loaded onto the top of the column, and a solvent or a mixture of solvents (eluent) is passed through the column. rsc.orgnih.gov The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the eluent, leading to their separation. Fractions are collected sequentially, and those containing the pure product (as determined by TLC analysis) are combined. The solvent is then removed by evaporation, yielding the purified "this compound." rsc.org

Solid-Phase Extraction (SPE): SPE is another technique used for sample purification and isolation, which can be considered a form of digital chromatography. researchgate.net The sample is passed through a cartridge packed with a solid adsorbent. The target compound can either be retained on the solid phase while impurities pass through, or the impurities can be retained while the target compound is eluted. The choice of the solid phase and elution solvents allows for selective isolation. LC-SPE systems combine liquid chromatography with solid-phase extraction for automated isolation of compounds from complex mixtures. researchgate.net

Future Directions in Research on 4 Cyclopentyloxy 3 Trifluoromethyl Aniline

Development of Novel and Sustainable Synthetic Pathways

The synthesis of substituted anilines and aryl ethers often relies on traditional methods that can involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Future research must prioritize the development of more efficient and environmentally benign synthetic routes to 4-(Cyclopentyloxy)-3-(trifluoromethyl)aniline.

Key areas of focus should include:

Green Chemistry Approaches: The application of green chemistry principles is crucial for modern organic synthesis. nih.govresearchgate.netsphinxsai.com Research should aim to replace hazardous solvents, reduce energy consumption, and utilize catalysts that are recyclable and non-toxic. For instance, moving from traditional methods that use reagents like acetic anhydride (B1165640) to one-pot reactions in aqueous media can significantly improve the environmental footprint of the synthesis. sphinxsai.comnih.gov

Catalytic Aryl Ether Synthesis: Traditional Williamson ether synthesis often requires stoichiometric amounts of strong bases and high temperatures. Future pathways could explore advanced catalytic systems, such as copper- or palladium-catalyzed cross-coupling reactions, which can proceed under milder conditions. organic-chemistry.org A particularly promising avenue is the development of a catalytic Williamson ether synthesis (CWES) that uses weak alkylating agents, thereby avoiding the production of salt byproducts and allowing for a more atom-economical process. acs.orgresearchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages over batch processing, including improved safety, better reaction control, and easier scalability. Developing a flow-based synthesis for this compound could lead to higher yields, improved purity, and more efficient production.

| Methodology | Traditional Approach | Future Sustainable Approach | Key Advantages of Sustainable Approach |

|---|---|---|---|

| Ether Formation | Williamson Synthesis with strong base (e.g., NaH) | Cu-catalyzed coupling; Catalytic Williamson Ether Synthesis (CWES) organic-chemistry.orgacs.org | Milder conditions, avoids stoichiometric harsh bases, reduced salt waste. |

| Aniline (B41778) Synthesis | Nitroarene reduction with metal catalysts (e.g., Sn, Fe) in strong acid | Catalytic hydrogenation; Electrochemical synthesis chemistryworld.com | Higher efficiency, avoids stoichiometric metal waste, improved safety. |

| Overall Process | Multi-step batch synthesis | Continuous flow synthesis; One-pot reactions nih.gov | Enhanced safety and scalability, reduced reaction times, higher yields. |

Design and Synthesis of Advanced Derivatized Compounds

The this compound core is a versatile building block for creating a library of advanced derivatives. The aniline moiety can be readily functionalized to produce a wide range of compounds with diverse pharmacological profiles. Future synthetic efforts should be directed toward creating derivatives that can interact with specific biological targets.

Potential classes of derivatives include:

Quinazoline (B50416) Analogs: The 4-anilinoquinazoline (B1210976) scaffold is a well-known pharmacophore in many approved tyrosine kinase inhibitors used in oncology. ijcce.ac.irnih.govtbzmed.ac.ir Synthesizing quinazoline derivatives from the title compound could yield potent inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR).

Amide and Sulfonamide Derivatives: Acylation of the aniline nitrogen to form amides and sulfonamides can introduce new interaction points for target binding. These derivatives are common in a wide range of biologically active molecules and could be explored for various therapeutic applications.

Pyrazole (B372694) and Triazole Hybrids: Heterocyclic structures like pyrazoles and triazoles are prevalent in medicinal chemistry. nih.gov Coupling the aniline core with these heterocycles could lead to novel compounds with unique three-dimensional shapes capable of targeting enzyme active sites or protein-protein interactions.

| Derivative Class | Rationale and Potential Targets | Potential Therapeutic Area |

|---|---|---|

| 4-Anilinoquinazolines | Proven scaffold for kinase inhibition (e.g., EGFR, VEGFR). ijcce.ac.irtbzmed.ac.ir | Oncology |

| Chalcone Hybrids | Chalcones are known to interact with targets like tubulin and various kinases. mdpi.com | Oncology, Anti-inflammatory |

| Amides/Sulfonamides | Versatile functional groups for creating diverse interactions with a wide range of biological targets. uomisan.edu.iq | Infectious Diseases, CNS Disorders |

| Pyrazole Derivatives | Core structure in many bioactive compounds, including inhibitors of Polo-like kinase 1 (PLK1). nih.gov | Oncology, Antiviral |

Deeper Mechanistic Elucidation of Biological Activities in Advanced In Vitro Models

To truly understand the therapeutic potential of derivatives from this compound, it is imperative to move beyond traditional 2D cell culture assays. Advanced in vitro models that better mimic human physiology are essential for elucidating mechanisms of action, predicting efficacy, and identifying potential liabilities early in the drug discovery process. nih.govresearchgate.net

Future research should incorporate:

3D Spheroid and Organoid Cultures: These models recapitulate the complex cell-cell and cell-matrix interactions of native tissues. nih.govdrugdiscoverynews.commoleculardevices.com Using patient-derived organoids can provide critical insights into how a drug might perform in a specific patient population, paving the way for personalized medicine. technologynetworks.comcrownbio.com They are particularly valuable for studying drug penetration in solid tumors and assessing chemoresistance. nih.gov

Organ-on-a-Chip (OoC) Technology: Microfluidic OoC models can simulate the function of human organs, allowing for the study of pharmacokinetics and pharmacodynamics in a dynamic system. dergipark.org.tr Multi-organ chips can even model how a drug is absorbed, metabolized, and distributed in the body, providing a more holistic view of its behavior. nih.gov

High-Content Imaging (HCI): Combining these advanced cell models with HCI allows for the simultaneous measurement of multiple cellular parameters. This provides a detailed, quantitative understanding of a compound's effects on cellular pathways, morphology, and viability. crownbio.com

| Model Type | Key Features | Research Application |

|---|---|---|

| 2D Cell Culture | Monolayer of cells on a flat surface. | Initial high-throughput screening for cytotoxicity. |

| 3D Spheroids | Self-assembled aggregates of cells. moleculardevices.com | Assessing drug penetration, efficacy in a tumor-like microenvironment, and chemoresistance. nih.gov |

| Patient-Derived Organoids | Self-organizing 3D cultures from patient stem cells. technologynetworks.com | Predicting patient-specific drug responses, studying disease mechanisms. crownbio.com |

| Organ-on-a-Chip (OoC) | Microfluidic devices mimicking organ-level functions. dergipark.org.tr | Studying ADME (Absorption, Distribution, Metabolism, Excretion) properties and organ-specific toxicity. nih.gov |

Exploration of New Therapeutic Areas and Target Identification

While oncology is a logical starting point for derivatives of this scaffold, the unique physicochemical properties conferred by the trifluoromethyl and cyclopentyloxy groups suggest potential utility in other therapeutic areas. mdpi.comresearchgate.net The trifluoromethyl group, for instance, is found in drugs for a wide range of diseases, from cancer to viral infections. wechemglobal.commdpi.com

Future research should include:

Antiviral and Antibacterial Agents: The properties of trifluoromethyl-containing compounds, such as enhanced cell permeability and metabolic stability, are advantageous for developing antimicrobial drugs. wechemglobal.com Screening derivative libraries against a panel of viruses and resistant bacteria could uncover new leads.

Central Nervous System (CNS) Disorders: The lipophilicity imparted by the trifluoromethyl and cyclopentyloxy groups may facilitate blood-brain barrier penetration. This opens the possibility of designing novel compounds for neurodegenerative diseases or psychiatric disorders.

Target Identification Studies: For active compounds with unknown mechanisms, chemoproteomics and other target deconvolution techniques should be employed to identify their specific molecular targets. This is critical for optimizing lead compounds and understanding their biological effects.

| Therapeutic Area | Rationale | Potential Molecular Targets |

|---|---|---|

| Oncology | Aniline scaffold is key for many kinase inhibitors. ijcce.ac.ir CF3 group enhances binding and stability. mdpi.com | EGFR, VEGFR, PLK1, Src-Abl tbzmed.ac.irnih.govmdpi.com |

| Infectious Diseases | CF3 group can enhance binding to viral enzymes and improve pharmacokinetics. wechemglobal.com | Viral proteases, reverse transcriptase, bacterial enzymes. |

| CNS Disorders | Enhanced lipophilicity may improve blood-brain barrier permeability. | Kinases involved in neuroinflammation (e.g., GSK-3β), neurotransmitter receptors. |

| Inflammatory Diseases | Many kinase signaling pathways are implicated in inflammation. | Janus kinases (JAKs), p38 MAP kinase. |

Computational-Guided Drug Design and Optimization Strategies

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. openmedicinalchemistryjournal.comnih.gov Applying these methods to the this compound scaffold can rationalize structure-activity relationships (SAR) and guide the design of more potent and selective analogs.

Key computational strategies to be employed include:

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to its target. mdpi.com Docking studies can help prioritize which derivatives to synthesize and provide insights into the key interactions driving binding affinity. uomisan.edu.iq

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the physicochemical properties of a series of compounds with their biological activity. nih.govjournalcra.com These models are valuable for predicting the activity of newly designed molecules before they are synthesized. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand-protein complex over time, providing a more accurate assessment of binding stability and the role of conformational changes in molecular recognition.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. This helps in the early identification of molecules with poor pharmacokinetic profiles, saving time and resources.

| Computational Method | Application in Drug Design |

|---|---|

| Virtual Screening | Screening large compound libraries to identify initial hits. openmedicinalchemistryjournal.com |

| Molecular Docking | Predicting binding modes and energies to guide lead optimization. researchgate.net |

| 3D-QSAR | Establishing a correlation between molecular structure and biological activity to predict the potency of new designs. nih.govjournalcra.com |

| Molecular Dynamics | Assessing the stability of the ligand-protein complex and understanding dynamic interactions. researchgate.net |

| ADMET Prediction | Early-stage filtering of compounds with likely poor pharmacokinetic or toxicity profiles. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(Cyclopentyloxy)-3-(trifluoromethyl)aniline, and what key reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves nucleophilic aromatic substitution. For example, reacting 3-(trifluoromethyl)-4-nitroaniline with cyclopentanol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to introduce the cyclopentyloxy group. Subsequent reduction of the nitro group to an amine is achieved via catalytic hydrogenation (H₂/Pd-C) or LiAlH₄. Yield optimization requires precise stoichiometry, anhydrous conditions, and inert atmospheres to prevent side reactions .

Q. How is this compound characterized to confirm structural integrity and purity?

- Methodology :

- Spectroscopy : ¹H/¹³C/¹⁹F NMR to verify substituent positions and electronic environments .

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%).

- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

- Crystallography : Single-crystal X-ray diffraction (if crystallized) for absolute configuration validation .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodology : Accelerated stability studies in buffered solutions (pH 1–13) at 25–60°C, monitored via UV-Vis spectroscopy and HPLC. The trifluoromethyl group enhances hydrolytic stability, while the cyclopentyloxy moiety may degrade under strong acidic/basic conditions. Storage recommendations: inert atmosphere, -20°C, protected from light .

Advanced Research Questions

Q. How do electronic effects of the cyclopentyloxy and trifluoromethyl groups influence regioselectivity in further functionalization reactions?

- Methodology :

- Computational Analysis : DFT calculations (e.g., Gaussian) to map electrostatic potentials and Fukui indices, identifying electrophilic/nucleophilic sites. The electron-withdrawing trifluoromethyl group directs substitutions to the para position, while the electron-donating cyclopentyloxy group stabilizes intermediates via resonance .

- Experimental Validation : Competitive reactions (e.g., bromination) under controlled conditions, analyzed by GC-MS or ¹⁹F NMR .

Q. What computational strategies predict the binding affinity of this compound with kinase targets, and how do structural modifications alter potency?

- Methodology :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with ATP-binding pockets (e.g., EGFR kinase). Key parameters: hydrogen bonding with backbone amides, hydrophobic contacts with trifluoromethyl .

- QSAR Modeling : Regression analysis correlating substituent bulk (e.g., cyclopentyloxy vs. phenoxy) with IC₅₀ values from enzymatic assays. Lipophilicity (logP) and polar surface area are critical for membrane permeability .

Q. How can metabolite identification studies guide toxicity profiling of this compound?

- Methodology :

- In Vitro Metabolism : Incubation with liver microsomes (human/rat), followed by LC-MS/MS (Q-TOF) to detect phase I (oxidation) and phase II (glucuronidation) metabolites. The cyclopentyloxy group may undergo oxidative ring opening, while the trifluoromethyl group resists degradation .

- Reactive Intermediate Trapping : Use of glutathione or cyanide to capture electrophilic metabolites, reducing hepatotoxicity risks .

Q. What analytical challenges arise in quantifying trace impurities (e.g., genotoxic nitrosamines) during large-scale synthesis?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.